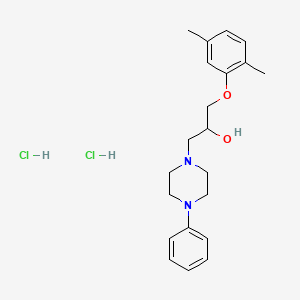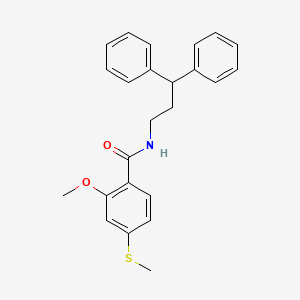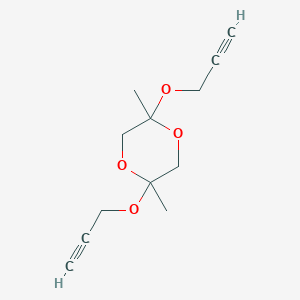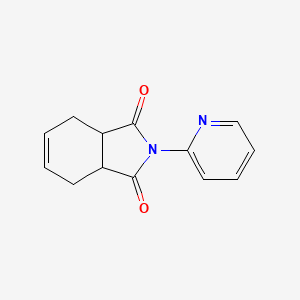
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-745,870, is a selective dopamine D4 receptor antagonist. This compound has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes.
Mechanism of Action
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of dopamine D4 receptors. Dopamine D4 receptors are G protein-coupled receptors that are primarily located in the prefrontal cortex, striatum, and limbic system. By blocking dopamine D4 receptors, 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride inhibits the downstream signaling pathways that are activated by dopamine D4 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride are primarily related to its effects on dopamine D4 receptors. By blocking dopamine D4 receptors, this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound can affect the activity of various intracellular signaling pathways that are involved in the regulation of neuronal function and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its high selectivity for dopamine D4 receptors. This allows researchers to selectively block dopamine D4 receptors without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low potency, which requires high concentrations to achieve a significant effect.
Future Directions
There are several future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate the role of dopamine D4 receptors in other physiological and pathological processes, such as depression, anxiety, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D4 receptor antagonists that can be used in clinical settings. Finally, future research could explore the use of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs to achieve synergistic effects on dopamine D4 receptor signaling.
Synthesis Methods
The synthesis of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction between 2,5-dimethylphenol and 1-(4-phenyl-1-piperazinyl)-2-propanone in the presence of sodium borohydride and hydrochloric acid. The reaction yields a white crystalline solid, which is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Scientific Research Applications
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of dopamine D4 receptors in addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, this compound has been used to study the effects of dopamine D4 receptor antagonists on cognitive function and memory.
properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-18(2)21(14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSBMPIUHDHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)

![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)

![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)